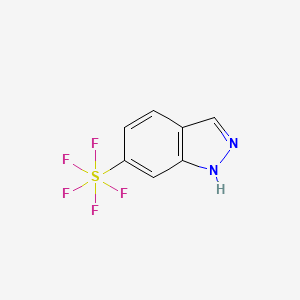
2,3-Difluoro-4-morpholin-4-ylaniline
Vue d'ensemble
Description
2,3-Difluoro-4-morpholin-4-ylaniline is a chemical compound characterized by the presence of two fluorine atoms, a morpholine ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-morpholin-4-ylaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group, forming 2,3-difluoroaniline.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-difluoroaniline.
Morpholine Introduction: The amine group is reacted with morpholine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: The fluorine atoms and the morpholine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, and tertiary amines, as well as amides.
Substitution Products: Alkylated, acylated, and isocyanated derivatives.
Applications De Recherche Scientifique
2,3-Difluoro-4-morpholin-4-ylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-4-morpholin-4-ylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3-Difluoro-4-morpholin-4-ylaniline can be compared with other similar compounds, such as:
2,3-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
4-Morpholin-4-ylaniline: Does not have the fluorine atoms, leading to variations in biological activity and chemical behavior.
2,3-Difluoro-4-aminophenol: Contains a hydroxyl group instead of the morpholine ring, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
IUPAC Name |
2,3-difluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9-7(13)1-2-8(10(9)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFMPOXJAOGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (1R,2R,3S,3aR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B8058390.png)

![(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B8058398.png)
![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8058405.png)

![5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime](/img/structure/B8058416.png)
![4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8058424.png)
![(2S)-3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid](/img/structure/B8058431.png)






